molecular formula C42H66FeO2P2 B12809992 (1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene

(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene

Cat. No.: B12809992
M. Wt: 720.8 g/mol
InChI Key: RPJGOLCBJAXTKA-UHFFFAOYSA-N
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Description

(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The presence of both phosphino groups and the ferrocene backbone provides unique steric and electronic properties, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene typically involves the following steps:

    Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride, forming ferrocene.

    Introduction of Phosphino Groups: The phosphino groups are introduced via a substitution reaction. This involves the reaction of ferrocene with chlorophosphines in the presence of a base, such as sodium hydride, to form the desired phosphino-ferrocene compound.

    Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques, often using chiral auxiliaries or catalysts to ensure the desired enantiomeric purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-p

Biological Activity

The compound (1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene , a ferrocene derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Structure and Properties

The compound features a ferrocene core with two phosphine ligands, which enhances its stability and biological activity. The presence of the methoxy and dimethyl groups on the phenyl rings contributes to its lipophilicity and solubility, which are crucial for biological interactions.

Anticancer Activity

Ferrocene derivatives have been extensively studied for their anticancer properties. The specific compound under review has shown promising results in various studies:

  • Cell Viability Studies : Research indicates that ferrocene-based compounds exhibit significant cytotoxicity against cancer cell lines. For instance, a study demonstrated that complexes containing similar phosphine ligands were more cytotoxic to leukemic HL-60 cells than to non-small-cell lung cancer A549 cells .
  • Mechanism of Action : The proposed mechanisms include:
    • Electron Transfer : The oxidation of ferrocene to the ferrocenium ion facilitates electron transfer processes that can lead to DNA damage in cancer cells .
    • Reactive Oxygen Species (ROS) Generation : The introduction of ferrocene into drug scaffolds has been linked to increased ROS levels, which can promote apoptosis in cancer cells .

Antimicrobial Activity

Ferrocene derivatives also exhibit antimicrobial properties. The structural modifications, such as the incorporation of phosphine ligands, have been shown to enhance the antimicrobial efficacy against various pathogens.

  • Case Studies : In one study, ferrocene derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Data Table: Biological Activity Summary

Activity TypeModel SystemObserved EffectReference
AnticancerHL-60 (Leukemic Cells)High cytotoxicity
AnticancerA549 (Lung Cancer Cells)Moderate cytotoxicity
AntimicrobialVarious Bacterial StrainsSignificant inhibition
ROS GenerationCancer Cell LinesInduction of apoptosis

Research Findings

Recent studies have focused on the synthesis and characterization of various ferrocene derivatives with enhanced biological activities. The incorporation of different phosphine ligands has been shown to modulate the biological effects significantly:

  • Synthesis Techniques : Advanced synthetic methods have allowed for the precise modification of ferrocene derivatives, leading to improved solubility and bioactivity.
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, further validating their potential as therapeutic agents .

Properties

Molecular Formula

C42H66FeO2P2

Molecular Weight

720.8 g/mol

IUPAC Name

cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl(1-cyclopentylethyl)phosphane;iron

InChI

InChI=1S/C23H31O2P.C19H35P.Fe/c1-15-11-20(12-16(2)22(15)24-5)26(19-9-7-8-10-19)21-13-17(3)23(25-6)18(4)14-21;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h11-14,19H,7-10H2,1-6H3;16-19H,2-15H2,1H3;

InChI Key

RPJGOLCBJAXTKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2CCCC2)C3=CC(=C(C(=C3)C)OC)C.CC(C1CCCC1)P(C2CCCCC2)C3CCCCC3.[Fe]

Origin of Product

United States

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